molecular formula C20H23N2O2- B117392 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate CAS No. 149312-52-7

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate

Cat. No.: B117392
CAS No.: 149312-52-7
M. Wt: 324.4 g/mol
InChI Key: CETCEUNIJMGAQI-UHFFFAOYSA-M
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Description

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indolinyl group and a phenylethyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate typically involves the reaction of 1,3,3-trimethylindoline with 1-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinyl group.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)urea: Similar structure but with a urea group instead of a carbamate.

    5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)amide: Contains an amide group instead of a carbamate.

Uniqueness

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate is unique due to its specific combination of the indolinyl and phenylethyl carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1,3,3-trimethyl-2H-indol-5-yl) N-[(1R)-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-19(23)24-16-10-11-18-17(12-16)20(2,3)13-22(18)4/h5-12,14H,13H2,1-4H3,(H,21,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTXQSMRDXYJJH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933612
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149312-52-7
Record name 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149312527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl hydrogen (1-phenylethyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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